![molecular formula C11H9ClN2O2 B3043955 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid CAS No. 959574-68-6](/img/structure/B3043955.png)
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
Overview
Description
The compound “3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a 4-chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for “3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid” were not found, similar compounds are often synthesized through various organic reactions . The synthesis of these compounds often involves the reaction of precursors under specific conditions .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid” would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid” would depend on its specific structure. These might include its melting point, boiling point, density, and solubility .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid, focusing on six unique applications:
Pharmaceutical Development
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is extensively studied for its potential as a pharmaceutical agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new drugs. Research has shown its potential in anti-inflammatory and analgesic applications, where it can inhibit specific enzymes and pathways involved in inflammation and pain .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its herbicidal properties. Its ability to disrupt specific biochemical pathways in plants makes it a potential candidate for developing new herbicides. Studies have demonstrated its effectiveness in controlling weed growth without harming crops, which is crucial for sustainable agriculture .
Material Science
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is also investigated in material science for its role in synthesizing new polymers and materials. Its unique structure can be incorporated into polymer chains, enhancing the properties of the resulting materials, such as thermal stability, mechanical strength, and resistance to degradation .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a range of biological and pharmacological activities .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid may have similar properties.
Result of Action
A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . This suggests that 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid may have similar neuroprotective effects.
Action Environment
It’s worth noting that the compound is a solid at room temperature , which suggests that it may be stable under standard laboratory conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)pyrazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-14(13-10)7-11(15)16/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUHEZPLTUUELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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